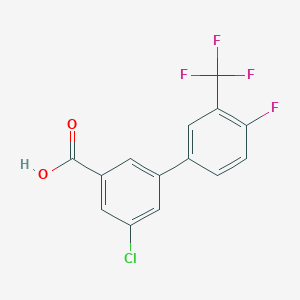

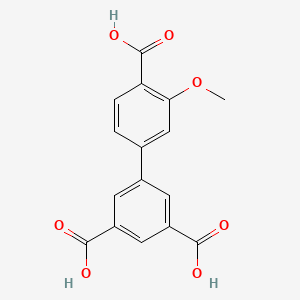

4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

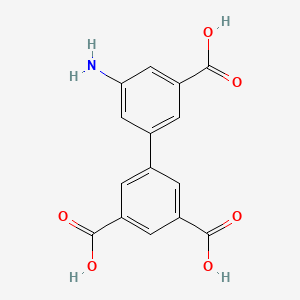

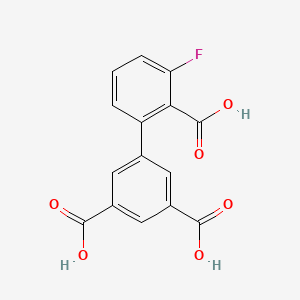

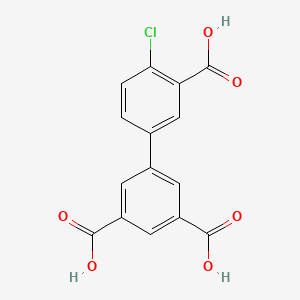

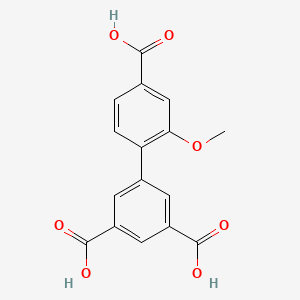

The compound “4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid” is a complex organic molecule with multiple functional groups, including carboxylic acids and a methoxy group. It likely belongs to the class of compounds known as aromatic carboxylic acids, which are widely used in various fields such as medicine, agriculture, and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the aromatic rings, the introduction of the carboxylic acid groups, and the addition of the methoxy group. A common method for introducing carboxylic acid groups into aromatic rings is through electrophilic aromatic substitution reactions . The methoxy group could potentially be introduced through a Williamson ether synthesis or a similar method .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic rings, one of which has a methoxy group attached and both of which have carboxylic acid groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could participate in a variety of chemical reactions. The carboxylic acid groups could undergo reactions such as esterification or amide formation. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of carboxylic acid groups would likely make the compound acidic. The compound is likely to be solid at room temperature .Mechanism of Action

Target of Action

Similar compounds have been shown to interact with metal ions such as zn(ii) and cd(ii) under hydrothermal conditions .

Mode of Action

The compound’s interaction with its targets results in the formation of coordination polymers . These polymers are constructed from 6-connecting Ln2 clusters and 4-connecting tetracarboxylate ligands

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of coordination polymers . These polymers possess a 3D open framework built from 6-connecting Ln2 clusters and 4-connecting tetracarboxylate ligands .

Result of Action

Similar compounds have been shown to exhibit weak antiferromagnetic interactions and a distinct slow relaxation phenomenon .

Action Environment

Similar compounds have been synthesized under hydrothermal conditions , suggesting that temperature and pressure may play a role in the compound’s action.

Advantages and Limitations for Lab Experiments

4-DCMB is a versatile compound that can be used in a variety of applications in scientific research. Its small size makes it easy to work with in the laboratory and it is soluble in water, making it easy to use in experiments. The main limitation of 4-DCMB is that it is not very stable, so it is important to store it in an airtight container at low temperatures.

Future Directions

There are a number of potential future directions for 4-DCMB research. One potential direction is to further study its biochemical and physiological effects, as well as its potential therapeutic applications. Another potential direction is to develop new synthesis methods for 4-DCMB, as well as new methods for its application in scientific research. Additionally, further research could be done to investigate the potential toxicity of 4-DCMB, as well as its potential side effects. Finally, further research could be done to investigate the potential for 4-DCMB to be used in the development of new drugs.

Synthesis Methods

4-DCMB can be synthesized from 3,5-dicarboxybenzoic acid and 3-methoxybenzoic acid using a variety of methods. The most common method is a chemical reaction known as a Claisen condensation. This involves the reaction of an ester and an aldehyde in the presence of a base to form a β-keto ester. The reaction is highly efficient and can be carried out in a few steps. Other synthesis methods include the use of a Grignard reaction and the use of a Wittig reaction.

Scientific Research Applications

4-DCMB is widely used in scientific research due to its versatility and its ability to be used in a variety of applications. It is used in the synthesis of molecules, the study of biochemical and physiological effects, and the development of new drugs. It is also used in the study of enzyme-catalyzed reactions, the study of signal transduction pathways, and the study of drug metabolism.

Safety and Hazards

properties

IUPAC Name |

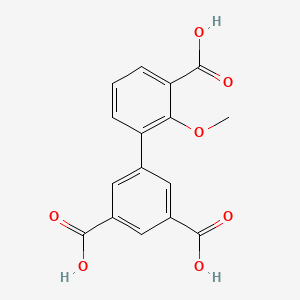

5-(4-carboxy-2-methoxyphenyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-23-13-7-8(14(17)18)2-3-12(13)9-4-10(15(19)20)6-11(5-9)16(21)22/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLMZOWRLAQLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691887 |

Source

|

| Record name | 2'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261914-76-4 |

Source

|

| Record name | 2'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.